

# Acloproxalap in Psoriasis Models: A Comparative Analysis Against Standard of Care

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Acloproxalap**

Cat. No.: **B10830846**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **Acloproxalap** (ADX-629), a novel, first-in-class oral Reactive Aldehyde Species (RASP) inhibitor, and the current standard of care for the treatment of psoriasis. This document summarizes available clinical data for **Acloproxalap** and established therapies, details relevant experimental protocols, and visualizes key biological pathways.

**Disclaimer:** To date, no head-to-head clinical trials directly comparing **Acloproxalap** with standard-of-care treatments for psoriasis have been published. The following comparison is based on data from separate clinical trials and preclinical studies.

## Executive Summary

**Acloproxalap**, developed by Aldeyra Therapeutics, is an investigational oral small molecule that represents a novel approach to treating immune-mediated diseases by targeting and reducing the levels of RASP, which are pro-inflammatory molecules.<sup>[1][2]</sup> In a Phase 2 proof-of-concept trial, **Acloproxalap** demonstrated a statistically significant reduction in disease severity in patients with moderate psoriasis.<sup>[3]</sup>

The standard of care for psoriasis is well-established and includes a range of treatments from topical agents for mild disease to systemic therapies such as oral medications and biologics for moderate-to-severe psoriasis.<sup>[4][5]</sup> These established therapies have well-documented efficacy and safety profiles from extensive clinical trials and real-world use.

This guide will delve into the mechanism of action, available clinical data, and relevant experimental models to provide a comprehensive comparison for research and development professionals.

## Mechanism of Action

### **Acloproxalap: A Novel RASP Inhibitor**

**Acloproxalap**'s mechanism of action centers on the inhibition of Reactive Aldehyde Species (RASP). RASP are small, highly reactive molecules that accumulate in tissues during periods of inflammation and oxidative stress. They contribute to a pro-inflammatory state by activating a broad array of inflammatory factors, including NF- $\kappa$ B and inflammasomes, leading to cytokine release. By scavenging and reducing the "aldehyde load," **Acloproxalap** aims to modulate the immune system and reduce inflammation.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acloproxalap by Aldeyra Therapeutics for Coronavirus Disease 2019 (COVID-19) Associated Cytokine Release Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Aldeyra Therapeutics Announces Initiation of Phase 2 Clinical Trials of ADX-629, a First-in-Class Orally Administered RASP Inhibitor, for the Treatment of COVID-19, Atopic Asthma, and Psoriasis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra RASP Modulator Proves its Concept in Psoriasis, Potential in Asthma - BioSpace [biospace.com]
- 4. Diagnosis and management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoriasis clinical guideline [aad.org]
- To cite this document: BenchChem. [Acloproxalap in Psoriasis Models: A Comparative Analysis Against Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830846#acloproxalap-compared-to-standard-of-care-in-psoriasis-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)